N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
Molecular Formula |
C27H27N5O5 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C27H27N5O5/c33-22-14-19(25(34)28-18-6-7-20-21(13-18)37-15-36-20)23-24(29-22)30-27(31-26(23)35)32-10-8-17(9-11-32)12-16-4-2-1-3-5-16/h1-7,13,17,19H,8-12,14-15H2,(H,28,34)(H2,29,30,31,33,35) |
InChI Key |
JCSCQHBNFANYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC6=C(C=C5)OCO6)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, benzylpiperidine, and pyrido[2,3-d]pyrimidine derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Cyclization Reactions: Forming the heterocyclic ring structure.
Amidation Reactions: Introducing the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification Techniques: Using chromatography or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen.
Reduction: Adding hydrogen or removing oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
- N-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide lies in its specific structure, which might confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, or biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
